1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methoxyethyl and methoxyphenylamino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The methoxyethyl and methoxyphenylamino groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Gene Expression: Influencing gene expression and protein synthesis through epigenetic mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione: Similar structure with a different position of the methoxy group on the phenyl ring.
1-(2-ethoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
1-(2-methoxyethyl)-3-[(3-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3-methoxyanilino)-1-(2-methoxyethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-7-6-16-13(17)9-12(14(16)18)15-10-4-3-5-11(8-10)20-2/h3-5,8-9,15H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWUTQVVINYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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